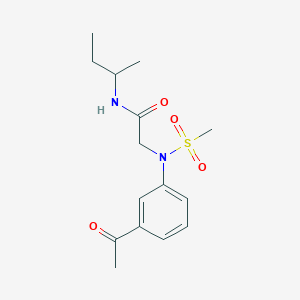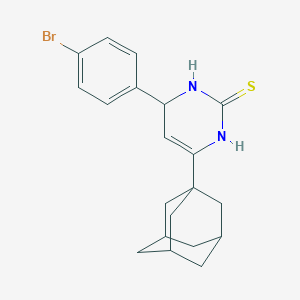
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide
説明
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have beneficial effects on metabolic disorders such as type 2 diabetes and obesity. A-769662 has been widely studied for its potential therapeutic applications in these areas.
作用機序
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide activates AMPK by binding to the γ subunit of the enzyme. This binding induces a conformational change in the enzyme, which leads to its activation. Activated AMPK then phosphorylates downstream targets involved in cellular energy metabolism, such as acetyl-CoA carboxylase and HMG-CoA reductase, leading to increased fatty acid oxidation and decreased lipogenesis.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on cellular energy metabolism, it has been shown to have anti-inflammatory effects in adipose tissue, as well as neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease. 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide has also been shown to increase lifespan in nematodes, suggesting potential anti-aging effects.
実験室実験の利点と制限
One advantage of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide is its specificity for AMPK activation. Unlike other compounds that activate AMPK, such as AICAR, 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide does not require cellular uptake and metabolism to activate the enzyme. This makes it a useful tool for studying the role of AMPK in cellular energy metabolism. One limitation of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide is its relatively low potency, which may limit its usefulness in some experimental settings.
将来の方向性
There are a number of potential future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide. One area of interest is its potential therapeutic applications in metabolic disorders such as type 2 diabetes and obesity. Additional studies are needed to further elucidate the mechanisms underlying its beneficial effects on these conditions. Another area of interest is its potential anti-aging effects. Further studies are needed to determine whether 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide has similar effects in other model organisms and whether it has potential therapeutic applications in age-related diseases. Finally, additional studies are needed to further elucidate the biochemical and physiological effects of 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide and its potential applications in other areas of research.
科学的研究の応用
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide has been extensively studied for its potential therapeutic applications in metabolic disorders such as type 2 diabetes and obesity. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as increase fatty acid oxidation and decrease lipogenesis in liver cells. 2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide has also been shown to have anti-inflammatory effects in adipose tissue, which may contribute to its beneficial effects on metabolic disorders.
特性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-12-10-17(11-13(2)18(12)20)23-15(4)19(22)21-14(3)16-8-6-5-7-9-16/h5-11,14-15H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEAECCTPHJIKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(1-phenylethyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 3-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4178812.png)

![2-[(4-bromobenzyl)thio]-5-(4-chlorobenzyl)-1,3,4-oxadiazole](/img/structure/B4178835.png)
![N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide](/img/structure/B4178842.png)
![3-(3-methylbenzyl)-1-[4-(trifluoromethoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B4178852.png)
![N-(4-cyanophenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4178864.png)
![3,4-dichloro-N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide](/img/structure/B4178868.png)
![2-{[3-oxo-3-(1-piperidinyl)propyl]thio}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4178876.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4178887.png)
![N~2~-(3-acetylphenyl)-N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4178890.png)
![2-(4-biphenylyloxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B4178895.png)
![4-[(4-bromo-3-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B4178899.png)
![2-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B4178914.png)